molecular formula C7H7ClO2S B2541352 Methyl 2-(4-chlorothiophen-3-yl)acetate CAS No. 1807222-82-7

Methyl 2-(4-chlorothiophen-3-yl)acetate

Cat. No.: B2541352
CAS No.: 1807222-82-7
M. Wt: 190.64
InChI Key: PZHPZNHBPUOMJX-UHFFFAOYSA-N
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Description

Methyl 2-(4-chlorothiophen-3-yl)acetate is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of a chlorine atom at the 4-position of the thiophene ring and a methyl ester group at the 2-position of the acetyl side chain. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-chlorothiophen-3-yl)acetate typically involves the chlorination of thiophene followed by esterification. One common method is the reaction of 4-chlorothiophene-3-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid to form the methyl ester. The reaction conditions usually involve refluxing the mixture for several hours to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-chlorothiophen-3-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium amide or potassium thiolate.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(4-chlorothiophen-3-yl)acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex thiophene derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.

    Industry: It is used in the production of materials such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of Methyl 2-(4-chlorothiophen-3-yl)acetate involves its interaction with various molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(4-chlorophenyl)acetate: Similar structure but with a phenyl ring instead of a thiophene ring.

    Methyl 2-(4-bromothiophen-3-yl)acetate: Similar structure but with a bromine atom instead of chlorine.

    Methyl 2-(4-methylthiophen-3-yl)acetate: Similar structure but with a methyl group instead of chlorine.

Uniqueness

Methyl 2-(4-chlorothiophen-3-yl)acetate is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions in chemical and biological systems. This makes it a valuable compound for specific applications where the chlorine atom plays a crucial role.

Properties

IUPAC Name

methyl 2-(4-chlorothiophen-3-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClO2S/c1-10-7(9)2-5-3-11-4-6(5)8/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZHPZNHBPUOMJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CSC=C1Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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